

The Astrochemical Significance of Fulminic Acid (HCNO): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fulminic acid*

Cat. No.: *B1210680*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulminic acid (HCNO), a high-energy metastable isomer of isocyanic acid (HNCO), has transitioned from a chemical curiosity to a molecule of significant astrochemical interest. First detected in interstellar space in 2008, its presence and abundance in diverse astronomical environments provide a unique probe into the underlying chemical and physical conditions of star and planet formation. As a member of the [C,H,N,O] isomer group, HCNO is considered a potential precursor to more complex prebiotic molecules, linking the chemistry of the cosmos to the origins of life. This technical guide provides an in-depth summary of the current understanding of **fulminic acid** in astrophysics, detailing its detection, formation and destruction pathways, and its potential role in prebiotic chemistry, with a focus on quantitative data and experimental methodologies.

Detection and Abundance in the Interstellar Medium

Fulminic acid was first definitively detected in the interstellar medium (ISM) by Marcelino et al. through observations of its rotational transitions using the IRAM 30-meter telescope.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its discovery was concentrated in cold, dense environments, highlighting specific chemical conditions that favor its formation or preservation.

Observed Astronomical Sources

HCNO has been primarily observed in:

- Pre-stellar/Starless Cores: These are cold ($T \sim 10$ K), dense clouds of gas and dust on the verge of gravitational collapse to form stars. Sources include Barnard 1 (B1), L1544, and L183.[1][2]
- Low-Mass Star-Forming Regions: Specifically, it was detected in the envelope of the protostar L1527.[1][4]

Notably, HCNO was not detected in the cyanopolyyne peak of the cold dark cloud TMC-1 or in the warmer, more chemically complex Orion Hot Core region.[1][2] This dichotomy suggests that the abundance of **fulminic acid** is highly sensitive to the physical conditions of the environment, particularly temperature.

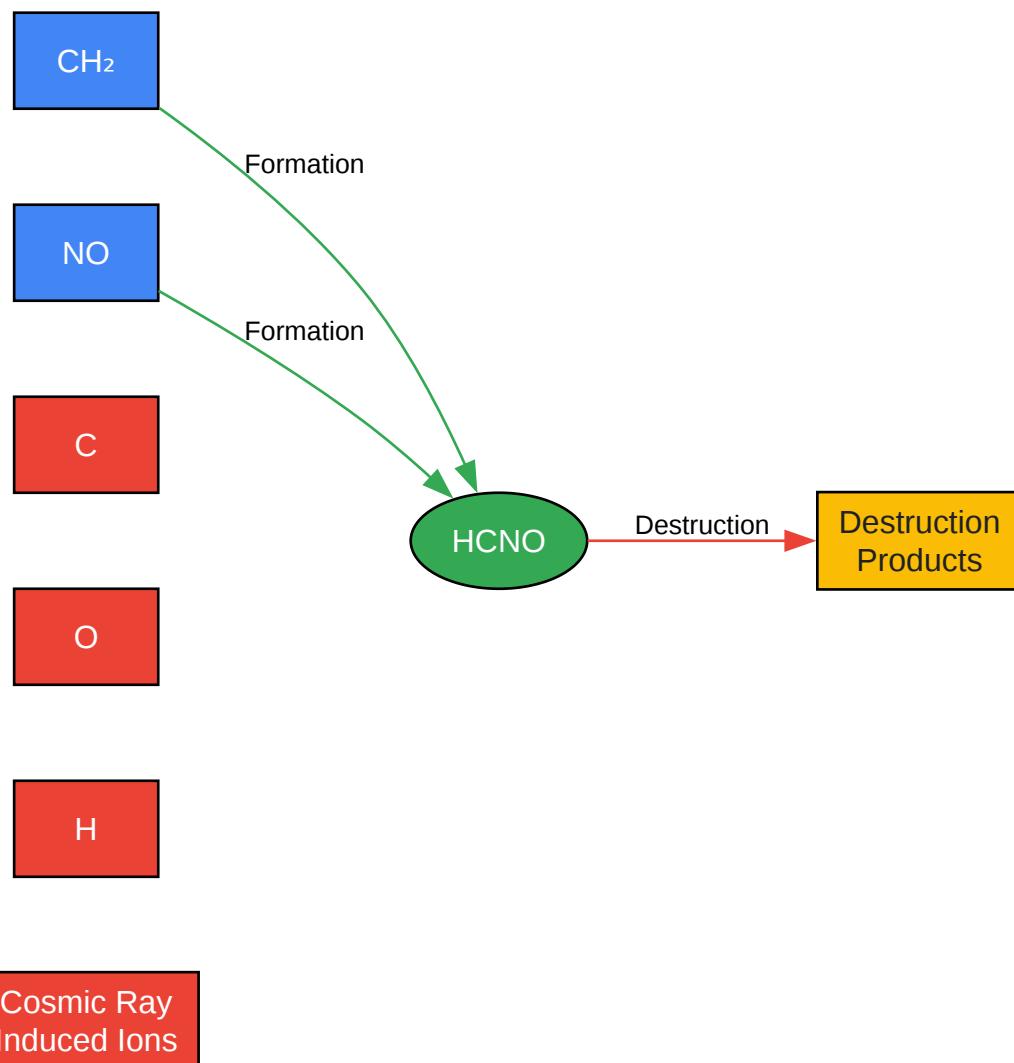
Quantitative Abundance Data

The abundance of HCNO is typically quantified by its column density—the number of molecules per unit area along the line of sight. It is often compared to its more stable and abundant isomer, isocyanic acid (HNCO). The data from initial detections are summarized below.

Astronomical Source	Type	N(HCNO) (cm ⁻²)	N(HNCO) (cm ⁻²)	HNCO/HCNO Ratio
B1	Starless Core	$(3.8 \pm 0.4) \times 10^{11}$	$(2.5 \pm 0.3) \times 10^{13}$	~66
L1544	Pre-stellar Core	$(2.5 \pm 0.6) \times 10^{11}$	$(1.0 \pm 0.2) \times 10^{13}$	~40
L183	Pre-stellar Core	$(2.5 \pm 0.6) \times 10^{11}$	$(1.0 \pm 0.2) \times 10^{13}$	~40
L1527 (protostar)	Low-Mass Protostar	$(5.0 \pm 1.0) \times 10^{11}$	$(3.5 \pm 0.5) \times 10^{13}$	~70
TMC-1 (cyanopolyyne peak)	Cold Dark Cloud	$< 7 \times 10^{10}$	$(2.5 \pm 0.3) \times 10^{13}$	> 350
Orion-KL (Hot Core)	High-Mass Star-Forming Region	$< 6 \times 10^{11}$	$> 6 \times 10^{14}$	> 1000

Table 1: Derived column densities and abundance ratios for HCNO and HNCO in various interstellar environments.

Data sourced from Marcelino et al. (2009).[\[1\]](#)[\[2\]](#)
[\[3\]](#)


Chemical Pathways: Formation and Destruction

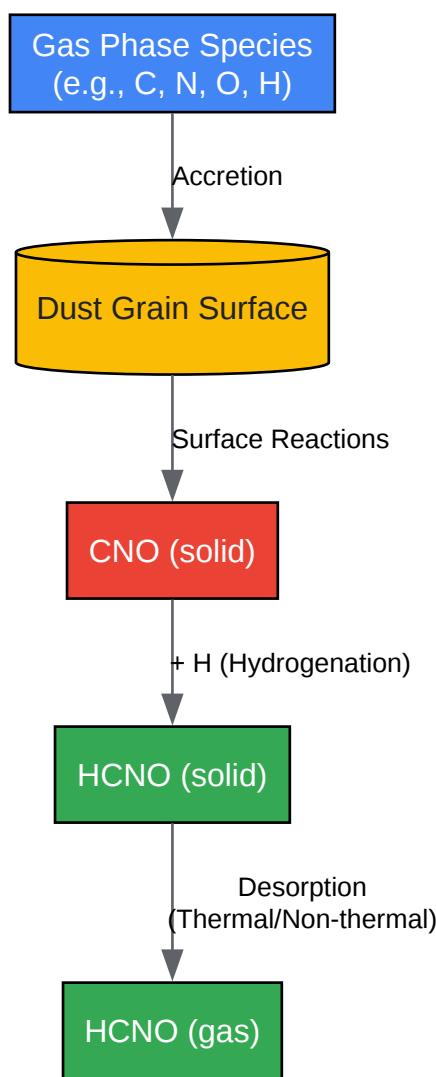
The observed abundances of **fulminic acid** are the net result of competing formation and destruction reactions. Current astrochemical models incorporate both gas-phase and grain-surface chemistry to explain the presence of HCNO and its isomers.

Gas-Phase Chemistry

In the cold, low-density conditions of dark clouds, gas-phase reactions are critical. The primary formation route for HCNO is believed to be a neutral-neutral reaction that is efficient at low temperatures.

- Key Formation Reaction: The reaction between the methylene radical (CH_2) and nitric oxide (NO) is considered the most significant pathway to **fulminic acid**.[\[1\]](#)[\[2\]](#)
 - $\text{CH}_2 + \text{NO} \rightarrow \text{HCNO} + \text{H}$
 - This reaction has a calculated rate coefficient of $5.5 \times 10^{-12} \text{ cm}^3 \text{ s}^{-1}$, which successfully reproduces the observed abundances in dark clouds.[\[1\]](#)[\[2\]](#)
- Destruction Pathways: HCNO can be destroyed by reactions with common interstellar radicals and ions.
 - Reactions with atomic carbon (C), oxygen (O), and hydrogen (H) are considered significant destruction channels.
 - Ion-molecule reactions also contribute to its destruction.

[Click to download full resolution via product page](#)


Gas-Phase Formation and Destruction of HCNO.

Grain-Surface Chemistry

In colder, denser regions, molecules can freeze out onto the surfaces of dust grains, forming icy mantles. These surfaces can act as catalytic sites for reactions. While gas-phase models can account for HCNO in cold cores, gas-grain models are necessary to explain the varying isomer ratios in warmer environments.

- Formation on Ices: It is proposed that isomers of the [C,H,N,O] group can form via the hydrogenation of precursor radicals on grain surfaces. For example, the hydrogenation of the CNO radical could potentially lead to HCNO.

- $\text{H} + \text{CNO} \text{ (on grain)} \rightarrow \text{HCNO} \text{ (on grain)}$
- Desorption: For HCNO formed on grains to be detected in the gas phase, a non-thermal desorption mechanism, such as photodesorption by interstellar UV photons, is required in cold regions. In warmer regions like hot cores, thermal desorption (sublimation) releases these molecules into the gas.
- Isomer Interconversion: The surface of dust grains may also facilitate the conversion of HCNO to its more stable isomer, HNCO, particularly as temperatures rise. This could partly explain the low abundance of HCNO in warmer regions.

[Click to download full resolution via product page](#)

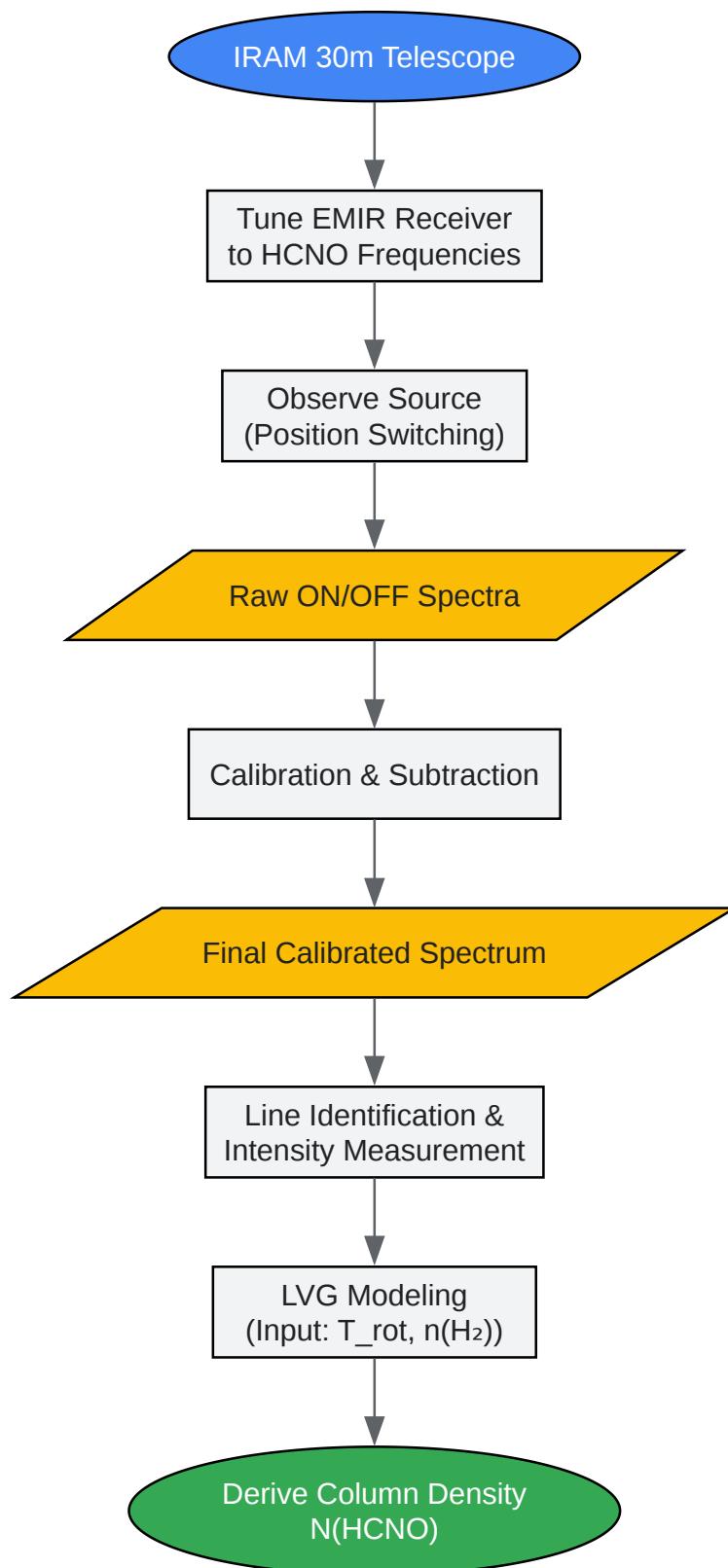
Simplified Grain-Surface Formation Pathway for HCNO.

Role in Prebiotic Chemistry

Fulminic acid is a molecule of considerable interest as a potential precursor to prebiotic molecules.^{[5][6][7]} Molecules containing the elements carbon, hydrogen, nitrogen, and oxygen are the fundamental building blocks of life as we know it. The hydrogenation of HCNO is one studied pathway that could lead to more complex species.

Recent laboratory experiments have investigated the H-atom-addition and H-atom-abstraction reactions involving HCNO.^[8] These studies show that the hydrogenation of **fulminic acid** can proceed even at extremely low temperatures (3.1 K), forming the H₂CNO radical.^[8] This radical is an intermediate that can potentially lead to the formation of formaldoxime (H₂CNOH), a more complex organic molecule.^[8] While formaldoxime has not yet been detected in the ISM, these experiments demonstrate a viable low-temperature pathway connecting a known interstellar molecule (HCNO) to more complex organics, representing a potential first step on the ladder of prebiotic chemical complexity.

Experimental and Observational Protocols


Radio Astronomical Observation (IRAM 30m)

The detection of HCNO relies on observing its rotational spectral lines at millimeter wavelengths.

- Instrumentation: The initial discoveries were made using the IRAM 30-meter telescope located at Pico Veleta, Spain.^{[1][9][10]} This is a single-dish radio telescope equipped with highly sensitive heterodyne receivers, such as the Eight Mixer Receiver (EMIR), which can observe multiple frequency bands simultaneously.^{[1][9][10][11]}
- Observational Procedure:
 - Target Selection: Sources are chosen based on their physical properties (e.g., cold, dense cores).
 - Frequency Tuning: The receivers are tuned to the rest frequencies of the targeted HCNO rotational transitions, primarily the J = 4 → 3 (at ~91.7 GHz) and J = 5 → 4 (at ~114.6 GHz) lines.^{[3][12]}

- Observing Mode: A position-switching or wobbler-switching mode is typically used, where the telescope alternates between the target source (ON) and a nearby patch of blank sky (OFF). Subtracting the OFF-source signal from the ON-source signal removes background noise from the atmosphere and instrument, resulting in a clean spectrum of the astronomical source.
- Data Reduction and Analysis: The resulting spectra are calibrated and analyzed. The detection of a line at the expected frequency with a significant signal-to-noise ratio confirms the presence of the molecule.

- Derivation of Column Density:
 - The integrated intensity of the detected spectral line is measured.
 - Assuming the emission is optically thin, a rotational temperature is estimated, often by observing multiple transitions of a more abundant, related species like HNCO.^[3]
 - A rotational diagram analysis or a more complex Large Velocity Gradient (LVG) model is used.^[3] The LVG model accounts for radiative transfer and collisional excitation effects to relate the observed line intensity to the total number of molecules (column density) along the line of sight.

[Click to download full resolution via product page](#)

Workflow for Radio Astronomical Detection of HCNO.

Laboratory Spectroscopy (Auger Electron Spectroscopy)

Due to its instability, studying HCNO in the lab requires specialized techniques. Auger electron spectroscopy provides insight into its electronic structure.

- Sample Preparation: **Fulminic acid** is synthesized via preparative pyrolysis of a precursor molecule immediately before the experiment.[7][13]
- Instrumentation: The experiment is conducted in an ultra-high vacuum chamber. A beam of soft X-rays from a synchrotron light source is used to irradiate the HCNO gas.[7] Emitted electrons are collected and their energy is measured using a hemispherical electron analyzer.[7][13]
- Procedure:
 - A core electron (from C, N, or O) is ejected by an X-ray photon, creating a core-hole.
 - An electron from a higher energy level drops down to fill the core-hole.
 - The energy released from this transition is transferred to another electron, which is then ejected from the molecule. This is the "Auger electron".
 - The kinetic energy of the Auger electron is measured. The resulting spectrum is characteristic of the molecule's electronic structure and provides a fingerprint for comparison with theoretical models.[7][14]

Laboratory Astrochemistry (Matrix Isolation)

To study low-temperature reactions relevant to interstellar clouds, molecules are isolated in an inert, cryogenic solid.

- Instrumentation: The setup consists of a cryogenic system capable of reaching temperatures as low as ~3 K.[5][15] A sample of a precursor molecule is co-deposited with a large excess of para-hydrogen (p-H₂) gas onto a cold window (e.g., BaF₂). The p-H₂ freezes, forming a quantum solid matrix that traps the precursor molecules.[15][16]

- Procedure:
 - Matrix Formation: The precursor/p-H₂ gas mixture is deposited, forming the matrix.
 - In-situ Generation: HCNO and H-atoms are generated directly within the matrix, for example, by photolysis of a suitable precursor using a UV lamp.
 - Reaction Monitoring: The reactions between the trapped HCNO and diffusing H-atoms are monitored over time using Fourier Transform Infrared (FTIR) spectroscopy.[5][15] New absorption bands corresponding to reaction products (like the H₂CNO radical) appear, while the bands of the reactants decrease. This allows for the direct study of reaction pathways that are impossible to observe in the gas phase.[15][17]

Conclusion and Future Directions

Fulminic acid (HCNO) serves as an important tracer of the chemical and physical conditions in the earliest stages of star formation. Its detection in cold, quiescent clouds and its absence in warmer regions provides crucial constraints for astrochemical models, highlighting the delicate balance between gas-phase formation and temperature-dependent destruction or isomer conversion on grain surfaces. Laboratory studies have confirmed viable low-temperature pathways for its formation and subsequent hydrogenation, linking it to the synthesis of more complex organic molecules.

Future research will focus on deeper searches for HCNO and its isomers with next-generation telescopes like the Square Kilometre Array (SKA) to better map its distribution. Further laboratory experiments are needed to precisely quantify reaction rates for its key destruction channels and to explore the full network of reactions on icy grain analogues. Unraveling the complete chemical network of **fulminic acid** will continue to provide fundamental insights into the rich organic chemistry of our galaxy and the potential molecular precursors for the origin of life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The puzzling behavior of HNCO isomers in molecular clouds | Astronomy & Astrophysics (A&A) [aanda.org]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of Chemistry in the envelope of HOt CorinoS (ECHOS) - II. The puzzling chemistry of isomers as revealed by the HNCS/HSCN ratio | Astronomy & Astrophysics (A&A) [aanda.org]
- 7. Auger electron spectroscopy of fulminic acid, HCNO: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. aanda.org [aanda.org]
- 9. 30-meter telescope – IRAM [iram-institute.org]
- 10. IRAM 30m telescope - Wikipedia [en.wikipedia.org]
- 11. sea-astronomia.es [sea-astronomia.es]
- 12. molecules:ism:hcno [CDMS classic documentation] [cdms.astro.uni-koeln.de]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and theoretical investigation of the Auger electron spectra of isothiocyanic acid, HNCS - Physical Chemistry Chemical Physics (RSC Publishing)
DOI:10.1039/D4CP03104K [pubs.rsc.org]
- 15. cplt2020.elte.hu [cplt2020.elte.hu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cplt2020.elte.hu [cplt2020.elte.hu]
- To cite this document: BenchChem. [The Astrochemical Significance of Fulminic Acid (HCNO): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210680#astrochemical-significance-of-fulminic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com